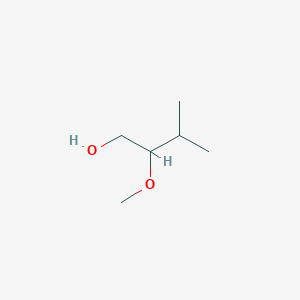

2-Methoxy-3-methylbutan-1-ol

Description

Structural Classification and Academic Significance of 2-Methoxy-3-methylbutan-1-ol

This compound is a chiral organic compound with the chemical formula C₆H₁₄O₂. bldpharm.combldpharm.com Structurally, it is classified as a primary alcohol and a methyl ether. The molecule features a four-carbon butanol backbone, substituted with a methyl group at the third carbon and a methoxy (B1213986) group at the second carbon. The presence of a stereocenter at the second carbon atom means that this compound can exist as two distinct enantiomers, (R)- and (S)-2-methoxy-3-methylbutan-1-ol. chemsec.org

The academic significance of this compound is not yet well-established due to a limited number of dedicated research publications. However, its bifunctional nature, possessing both a hydroxyl and an ether group, makes it a potentially valuable building block in organic synthesis. The primary alcohol can undergo a variety of transformations, such as oxidation to aldehydes or carboxylic acids, while the ether linkage is generally more stable, allowing for selective reactions at the alcohol moiety. Its chirality also suggests potential applications in asymmetric synthesis, where stereochemically defined molecules are crucial.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | bldpharm.combldpharm.com |

| Molecular Weight | 118.17 g/mol | nih.gov |

| IUPAC Name | This compound | bldpharm.com |

| CAS Number | 854463-80-2 | nih.gov |

| Predicted XLogP3 | 0.6 | nih.gov |

| Predicted Hydrogen Bond Donor Count | 1 | nih.gov |

| Predicted Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Predicted Rotatable Bond Count | 3 | nih.gov |

Note: Some properties are predicted values from computational models.

Overview of Research Trajectories for Alkoxy Alcohols

Alkoxy alcohols, the class of compounds to which this compound belongs, are characterized by the presence of both an ether and an alcohol functional group. This dual functionality imparts a unique set of physical and chemical properties, making them versatile in various applications.

Historically, simpler alkoxy alcohols have been widely used as solvents in a range of industrial and laboratory settings due to their ability to dissolve both polar and nonpolar substances. Their utility also extends to being intermediates in the synthesis of more complex molecules. Common reactions involving alkoxy alcohols include oxidation of the alcohol group, substitution reactions, and etherification. researchgate.net

More recently, a significant research trajectory in the chemistry of alcohols, including alkoxy alcohols, has been their use as precursors for alkoxy radicals. These highly reactive intermediates are valuable in modern organic synthesis for their ability to facilitate carbon-carbon and carbon-heteroatom bond formation through processes like hydrogen atom transfer (HAT) or β-scission. The development of photoredox catalysis has provided milder and more efficient methods for generating alkoxy radicals directly from alcohols, opening up new avenues for chemical transformations.

Emerging Research Directions in this compound Chemistry

While specific research on this compound is sparse, its structural features allow for speculation on potential emerging research directions, drawing from the broader trends in alkoxy alcohol chemistry.

One promising area is its application as a chiral building block in asymmetric synthesis. The (R)- and (S)-enantiomers of this compound could serve as starting materials for the synthesis of complex, stereochemically defined target molecules. The stereocenter's proximity to the reactive hydroxyl group could influence the stereochemical outcome of subsequent reactions.

Furthermore, the compound presents an interesting case for studies in regioselective catalysis . With two distinct oxygen-containing functional groups, researchers could explore catalytic systems that selectively target either the primary alcohol for oxidation or derivatization, leaving the methoxy group intact, or potentially cleave the ether bond under specific conditions.

The field of C-H functionalization also offers potential applications. Research into the catalytic activation of otherwise inert C-H bonds could be applied to this compound to introduce new functional groups at various positions on its carbon skeleton, further increasing its synthetic utility. Given the interest in alkoxy radicals, investigating the generation and reactivity of the 2-methoxy-3-methylbutan-1-oxy radical could lead to novel synthetic methodologies.

Finally, the (R)-enantiomer of this compound has been noted for its structural similarity to substances on the SIN (Substitute It Now) List, which flags chemicals with hazardous properties. chemsec.org This suggests a potential, though unconfirmed, area of research into its toxicological and environmental profile, which is a crucial aspect of modern chemical research and development.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)6(4-7)8-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSOZTQTGNCDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 3 Methylbutan 1 Ol

Stereoselective Synthesis of 2-Methoxy-3-methylbutan-1-ol

Stereoselective synthesis aims to produce a specific stereoisomer of a product. In the context of this compound, this involves creating the chiral carbinol center with a defined (R) or (S) configuration. This can be accomplished through various strategies that utilize chiral catalysts or enzymes to influence the reaction pathway.

Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. These methods are highly efficient and are central to modern organic synthesis.

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert an entire racemic mixture into a single enantiomer of a product, overcoming the 50% maximum yield limitation of standard kinetic resolution. nih.gov This process combines a rapid, catalyst-mediated racemization of the starting material with a highly enantioselective, irreversible reaction. acs.org For a racemic alcohol, a DKR process would involve a metal catalyst to continuously interconvert the (R)- and (S)-alcohols, while an enzyme selectively acylates one of the enantiomers. mdpi.comwikipedia.org

The success of a DKR system hinges on several factors: the kinetic resolution step must be highly enantioselective, the racemization catalyst and the resolving agent must be compatible, and the rate of racemization must be significantly faster than the rate at which the "slow-reacting" enantiomer is transformed. acs.org Chemoenzymatic DKR, which often pairs a ruthenium complex for racemization with a lipase for resolution, has been effectively used to produce a wide range of enantiomerically pure alcohols. wikipedia.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Racemization Catalyst | Ruthenium complexes, Palladium complexes | Interconverts the enantiomers of the starting alcohol. | mdpi.comwikipedia.org |

| Resolving Agent | Lipases (e.g., Novozym-435, CALB) | Selectively catalyzes the acylation of one enantiomer. | acs.orgmdpi.com |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate, Acyl carbonates | Provides the acyl group for the enzymatic esterification. | nih.govnih.gov |

At the heart of asymmetric catalysis is the design of chiral ligands. nih.gov These molecules coordinate to a metal center, creating a chiral environment that forces a reaction to proceed along a pathway favoring the formation of one enantiomer over the other. nih.gov The rational design of these ligands is crucial for developing new and efficient asymmetric transformations. nih.gov

For decades, C2-symmetric ligands were predominant in the field. nih.gov However, more recent research has shown the effectiveness of nonsymmetrical ligands, such as P,N-ligands, which have often outperformed their symmetric counterparts in various metal-catalyzed reactions. nih.gov The electronic and steric properties of a ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalyst for a specific transformation. acs.org This modularity allows for the development of highly specialized catalysts for the synthesis of complex molecules. nih.gov

| Ligand Family | Example | Typical Metal | Application | Reference |

|---|---|---|---|---|

| P,P-Ligands | BINAP | Ruthenium, Rhodium | Asymmetric Hydrogenation | cambridge.org |

| P,N-Ligands | PHOX | Palladium, Iridium | Allylic Alkylation, Hydrogenation | nih.gov |

| N,N-Ligands | BOX, PYBOX | Copper, Lewis Acids | Conjugate Addition, Diels-Alder | nih.gov |

| Spiro Ligands | f-spiroPhos | Iridium | Hydrogenation of Imines | acs.org |

Metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral compounds, particularly alcohols. nih.govacs.org This process involves the addition of hydrogen across a prochiral double bond, such as the C=O bond in a ketone, using a chiral transition metal catalyst. A precursor ketone to this compound could be synthesized and then subjected to asymmetric hydrogenation to create the chiral alcohol center with high enantioselectivity.

Catalysts for this transformation typically consist of a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. nih.gov The choice of metal and ligand is critical for achieving high activity and enantioselectivity. acs.org This technology is mature and has been widely adopted for the large-scale industrial synthesis of pharmaceuticals and fine chemicals. acs.org

| Metal | Common Ligands | Key Features | Reference |

|---|---|---|---|

| Ruthenium (Ru) | BINAP and derivatives | Widely used for a broad range of ketones. | cambridge.org |

| Rhodium (Rh) | DIPAMP, DuPhos | Highly effective for hydrogenation of C=C and C=O bonds. | acs.org |

| Iridium (Ir) | PHOX, N-P ligands | Effective for unfunctionalized olefins and challenging ketones. | nih.gov |

Biocatalysis utilizes enzymes as catalysts for chemical transformations. Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions, making them an attractive "green" alternative to traditional chemical catalysts. jocpr.com

Kinetic resolution is a widely used method for separating the enantiomers of a racemic mixture. nih.gov In an enzyme-mediated kinetic resolution of a racemic alcohol, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. jocpr.com This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as the alcohol). nih.gov

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). mdpi.com A high E value (typically ≥100) is necessary to obtain products with high enantiomeric excess. mdpi.com Lipases are particularly popular for these resolutions because they are readily available, inexpensive, and can function in organic solvents. jocpr.commdpi.com

| Enzyme | Source Organism | Common Acyl Donor | Reference |

|---|---|---|---|

| Lipase B (CALB, Novozym 435) | Candida antarctica | Vinyl acetate | wikipedia.org |

| Lipase PS | Pseudomonas cepacia | Vinyl acetate, Diethyl carbonate | mdpi.com |

| Amano Lipase PS-C1 | Burkholderia cepacia | Ethyl methoxyacetate | acs.org |

| Lipase from Pseudomonas sp. | Pseudomonas sp. | Vinyl acetate | nih.gov |

Biocatalytic Pathways for Enantiopure this compound

Discovery and Engineering of Novel Biocatalysts

The synthesis of chiral alcohols is a critical area where biocatalysis offers significant advantages over traditional chemical methods. nih.gov Enzymes, particularly oxidoreductases, can perform highly enantioselective reductions of prochiral ketones and aldehydes under mild, environmentally friendly conditions. longdom.org While specific research on the discovery of novel biocatalysts exclusively for this compound is not extensively documented, the principles of biocatalytic synthesis are directly applicable.

The process would involve the asymmetric reduction of the precursor ketone or aldehyde, 2-methoxy-3-methylbutanal. nih.gov Biocatalysts for such transformations can be sourced from a wide array of microorganisms or plants. nih.govlongdom.org For instance, enzymes from Daucus carota (carrot) and sprouted Pisum sativum (pea) have been successfully used for the selective reduction of various prochiral ketones to their corresponding chiral alcohols, often with high yields and excellent enantioselectivity. longdom.orgnih.gov

The discovery of novel biocatalysts for this specific transformation would involve screening microbial libraries or plant-based enzyme sources for activity towards 2-methoxy-3-methylbutanal. Once a promising enzyme, such as a carbonyl reductase or alcohol dehydrogenase, is identified, its performance can be enhanced through protein engineering. Techniques like directed evolution can be employed to improve the enzyme's activity, stability, and stereoselectivity, tailoring it for the efficient production of a specific enantiomer of this compound. nih.gov

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones

| Biocatalyst Source | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Daucus carota | Heteroaryl prochiral ketones | (S)-configuration | 76% - 99% | longdom.org |

| Sprouted Pisum sativum | Acetophenone | (S)-1-phenethyl alcohol | 98% | longdom.org |

| Pichia delftensis | Ketoester | (S)-alcohol | >98% | nih.gov |

Chiral Auxiliary and Chiral Building Block Strategies

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.orgresearchgate.net The auxiliary, being chiral itself, directs the formation of one diastereomer over another in subsequent reactions. After the desired stereocenter is set, the auxiliary can be removed and recycled.

For the synthesis of this compound, a chiral auxiliary could be employed in an alkylation or aldol reaction to establish the stereocenters at C2 and C3. One of the most well-known examples is the use of Evans oxazolidinone auxiliaries. blogspot.com

A potential synthetic route could involve:

Acylation of an Evans auxiliary with propionyl chloride.

Diastereoselective alkylation of the resulting imide at the alpha-carbon with an isopropyl group. This step is controlled by the steric hindrance of the chiral auxiliary, directing the incoming electrophile to a specific face of the enolate.

Removal of the auxiliary by reductive cleavage (e.g., with LiBH₄), which would yield a chiral alcohol. The methoxy (B1213986) group could be introduced either before or after this key stereochemistry-defining step.

Commonly used chiral auxiliaries are often derived from readily available and inexpensive natural sources like amino acids or terpenes. researchgate.net Examples include oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine. sigmaaldrich.comresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelated transition state, providing high facial selectivity. | blogspot.com |

| Camphor Sultams | Diels-Alder Reactions, Alkylations | Highly crystalline derivatives aid in purification. | researchgate.net |

| SAMP/RAMP | Asymmetric Alkylation of Ketones/Aldehydes | Derived from (S)-proline and (R)-glutamic acid, respectively. |

Chemo- and Regioselective Synthesis of this compound

Reductive Transformations of Carbonyl Precursors

A primary and straightforward route to this compound is the reduction of its corresponding aldehyde precursor, 2-methoxy-3-methylbutanal. nih.gov This transformation focuses on the selective reduction of the carbonyl group to a primary alcohol.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. For the synthesis of this compound, the key precursor is 2-methoxy-3-methylbutanal. The conversion of this aldehyde to the target primary alcohol requires a reducing agent capable of delivering a hydride (H⁻) to the electrophilic carbonyl carbon.

This methodology is highly reliable and widely used due to the commercial availability of numerous reducing agents and the generally high yields of such reactions. The reaction mechanism typically involves the nucleophilic attack of a hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol.

Sodium borohydride (NaBH₄) is a commonly used, mild reducing agent that is highly selective for aldehydes and ketones. It is safe to handle and can be used in protic solvents like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent. While it would effectively reduce the aldehyde, its high reactivity makes it less chemoselective and requires stricter anhydrous reaction conditions and careful handling. It is typically used for reducing less reactive carbonyls like esters or carboxylic acids.

For the specific conversion of 2-methoxy-3-methylbutanal to this compound, sodium borohydride would be the preferred reagent due to its selectivity, safety, and operational simplicity. The reaction is typically high-yielding and clean.

Etherification and Alkylation Routes

An alternative synthetic strategy involves forming the ether linkage as a key step. A plausible retrosynthetic approach would start from a diol precursor, such as 3-methylbutane-1,2-diol. nih.gov This method relies on the regioselective alkylation of one of the hydroxyl groups.

The Williamson ether synthesis is a classic method for forming ethers. In this context, it would involve the deprotonation of one of the hydroxyl groups of 3-methylbutane-1,2-diol to form an alkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate.

A significant challenge in this route is achieving regioselectivity. The primary (C1) and secondary (C2) hydroxyl groups of 3-methylbutane-1,2-diol have different steric environments and acidities. The primary hydroxyl is less sterically hindered and its corresponding alkoxide is generally more nucleophilic, which could favor methylation at the C1 position. However, selective methylation of the secondary hydroxyl at C2 to yield the desired 2-methoxy product would require careful selection of reagents and reaction conditions, potentially involving protecting group strategies to temporarily block the primary hydroxyl group. Another approach is the reductive alkylation between a diol and a carbonyl compound, which can yield glycol ethers in a one-step process. mdpi.com

Acid-Catalyzed Ether Formation from Olefinic Alcohols

Acid-catalyzed addition of alcohols to alkenes is a fundamental method for ether synthesis. chemistrysteps.comlibretexts.org In the context of synthesizing this compound, this strategy would ideally involve the methoxylation of an unsaturated precursor like 3-methyl-2-buten-1-ol (prenol) or 3-methyl-3-buten-1-ol (isoprenol). The general mechanism involves the protonation of the double bond by a strong acid to form a carbocation, which is then attacked by the alcohol (in this case, methanol). masterorganicchemistry.com

However, the regiochemical outcome of this reaction is governed by Markovnikov's rule, which predicts that the nucleophile will add to the more substituted carbon of the double bond. This is due to the relative stability of the carbocation intermediates. For both prenol and isoprenol, the reaction proceeds through a more stable tertiary carbocation, leading overwhelmingly to the formation of the isomeric product, 3-methoxy-3-methyl-1-butanol. google.comgoogle.com

Figure 1: Predominant reaction pathway for the acid-catalyzed methoxylation of isoprenol, leading to the tertiary ether isomer.

The synthesis of the desired this compound via this route is challenging because it represents the anti-Markovnikov product. Furthermore, acid-catalyzed reactions involving carbocations are often complicated by rearrangements to form more stable intermediates. chemistrysteps.comlearncbse.in For instance, the acid-catalyzed reaction of 3-methylbut-1-ene with methanol results in a rearranged product, 2-methoxy-2-methylbutane, rather than the expected secondary ether. chemistrysteps.com

Alternative approaches, such as alkoxymercuration-demercuration, can prevent carbocation rearrangements and provide a reliable method for Markovnikov addition of alcohols to alkenes. chemistrysteps.comlibretexts.org However, achieving the anti-Markovnikov addition required for this compound would necessitate a different strategy, such as a radical addition or a hydroboration-oxidation sequence on a suitable vinyl ether precursor.

| Catalyst/Method | Starting Material | Major Product | Regioselectivity | Reference |

| H₂SO₄ (Strong Acid) | 3-Methyl-3-buten-1-ol + Methanol | 3-Methoxy-3-methyl-1-butanol | Markovnikov | google.com |

| Zeolite (β or Y) | 3-Methyl-3-buten-1-ol + Methanol | 3-Methoxy-3-methyl-1-butanol | Markovnikov | google.com |

| Alkoxymercuration | Alkene + Alcohol | Markovnikov Ether | Markovnikov | chemistrysteps.comlibretexts.org |

This interactive table summarizes the regiochemical outcomes of different ether synthesis methods.

Nucleophilic Alkylation Strategies

Nucleophilic alkylation strategies provide a powerful and versatile approach to construct the carbon skeleton of this compound with high regiocontrol. These methods typically involve the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with a suitable electrophile like a carbonyl compound or an epoxide. sigmaaldrich.comkhanacademy.org

Organolithium and Grignard reagents are strong nucleophiles and bases due to the highly polar carbon-metal bond. wikipedia.orgyoutube.com This reactivity allows for the formation of new carbon-carbon bonds, which is central to building the target molecule's backbone.

Several synthetic disconnections can be envisaged for this compound using this approach:

Strategy A: Addition to an Aldehyde: This involves the reaction of an isopropyl organometallic reagent with a protected α-hydroxy aldehyde. A plausible route starts with the synthesis of 2-methoxypropionaldehyde. Nucleophilic addition of isopropyl magnesium bromide to this aldehyde, followed by an acidic workup, would yield the target molecule.

Figure 2: Synthesis via nucleophilic addition of an isopropyl Grignard reagent to 2-methoxypropionaldehyde.

Strategy B: Epoxide Ring-Opening: Another effective method is the nucleophilic ring-opening of an epoxide. For instance, reacting 2,3-dimethyloxirane with a methoxymethyl nucleophile, such as one derived from (methoxymethoxy)methyllithium, could forge the required carbon-oxygen and carbon-carbon bonds. Subsequent functional group manipulations would then lead to the final product.

| Strategy | Nucleophile | Electrophile | Key Bond Formed |

| A | Isopropyl magnesium bromide | 2-Methoxypropionaldehyde | C2-C3 |

| B | Methoxymethyl lithium | 2,3-Dimethyloxirane | C1-C2 |

This interactive table compares different nucleophilic alkylation strategies for the synthesis of this compound.

These methods offer superior control over the placement of the methoxy group compared to acid-catalyzed additions to olefins, avoiding issues of carbocation rearrangement and unfavorable regioselectivity.

Cascade and Multi-Component Reaction Design for Complex Architectures

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions are triggered by the functionality formed in the previous step. arkat-usa.orgnih.gov These processes are highly efficient as they allow for the construction of complex molecules from simple precursors in a single operation, reducing waste, saving time, and often controlling stereochemistry. nih.govmdpi.com

While a specific cascade reaction for the synthesis of this compound is not prominently documented, a hypothetical pathway can be designed based on established principles of cascade catalysis. Such a strategy could be employed to build a more complex molecular architecture that contains the this compound moiety.

A potential multi-component cascade could involve an initial enantioselective Michael addition of an organocatalyst-activated aldehyde to a nitro-olefin. The resulting intermediate could then be trapped by a silyl-protected methanol nucleophile. A subsequent reduction of the nitro group and cyclization could form a heterocyclic intermediate, which upon reductive ring-opening would yield a complex acyclic structure incorporating the desired this compound skeleton.

Hypothetical Cascade Reaction Sequence:

Organocatalyzed Michael Addition: Isobutyraldehyde reacts with a nitroalkene in the presence of a chiral amine catalyst.

Nucleophilic Trapping: The resulting enamine intermediate is trapped by a methoxy nucleophile.

Nitro Group Reduction: The nitro group is reduced to an amine.

Reductive Ring-Opening: The resulting intermediate undergoes further transformation to yield the final complex product.

This approach highlights the power of cascade reactions to rapidly build molecular complexity and install multiple stereocenters in a controlled fashion, representing the forefront of modern synthetic organic chemistry. arkat-usa.org

Mechanistic Investigations and Reactivity Studies of 2 Methoxy 3 Methylbutan 1 Ol

Fundamental Reaction Pathways and Transformations

The unique arrangement of functional groups in 2-Methoxy-3-methylbutan-1-ol allows for a variety of chemical reactions, each targeting a specific part of the molecule.

Oxidation Chemistry of the Primary Alcohol Moiety

The primary alcohol group (-CH₂OH) in this compound is susceptible to oxidation. Depending on the reaction conditions and the oxidizing agent employed, this can yield either an aldehyde or a carboxylic acid. wikipedia.orgchemguide.co.uk

Partial Oxidation to an Aldehyde: The use of milder oxidizing agents and specific reaction setups can selectively oxidize the primary alcohol to 2-methoxy-3-methylbutanal. chemguide.co.uk To achieve this, an excess of the alcohol is often used, and the aldehyde product, which typically has a lower boiling point, is distilled off as it forms to prevent further oxidation. chemguide.co.uksavemyexams.com Common reagents for this transformation include acidified potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI). chemguide.co.uk

Full Oxidation to a Carboxylic Acid: Stronger oxidizing agents or more vigorous reaction conditions, such as heating the alcohol under reflux with an excess of the oxidizing agent, will lead to the formation of 2-methoxy-3-methylbutanoic acid. chemguide.co.uklibretexts.org In this process, the initially formed aldehyde remains in the reaction mixture and undergoes further oxidation. chemguide.co.uk Potassium permanganate (B83412) (KMnO₄) is a highly efficient reagent for converting primary alcohols to carboxylic acids. wikipedia.org

The stages of oxidation can be summarized as follows: this compound → 2-Methoxy-3-methylbutanal → 2-Methoxy-3-methylbutanoic acid

| Reactant | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| This compound | Excess alcohol, distillation | 2-Methoxy-3-methylbutanal | chemguide.co.uk |

| This compound | Excess oxidizing agent, reflux | 2-Methoxy-3-methylbutanoic acid | chemguide.co.uk |

Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an ether linkage and can undergo cleavage under strongly acidic conditions, typically with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.org This reaction proceeds via a nucleophilic substitution mechanism. The acid protonates the ether oxygen, making it a better leaving group (methanol). libretexts.org The halide ion then acts as a nucleophile, attacking the carbon atom.

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. Given the secondary nature of the carbon attached to the methoxy group in this compound, the reaction could potentially proceed via either pathway, though an Sₙ2 mechanism is generally favored for primary and secondary substrates. libretexts.org

Dehydration and Elimination Mechanisms

The alcohol functional group can be eliminated through a dehydration reaction to form an alkene. This process is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemistrysteps.comlibretexts.org The mechanism of dehydration can be either E1 or E2, depending on the structure of the alcohol. libretexts.orgbyjus.com

E2 Mechanism: Primary alcohols generally undergo dehydration via an E2 mechanism. This is a concerted, one-step process where a base removes a proton from a beta-carbon at the same time the protonated hydroxyl group leaves. chemistrysteps.comlibretexts.org

E1 Mechanism: Secondary and tertiary alcohols tend to dehydrate through an E1 mechanism. This is a two-step process that involves the formation of a carbocation intermediate after the loss of the protonated hydroxyl group. libretexts.orgbyjus.comacs.org A base then removes a proton from an adjacent carbon to form the double bond. libretexts.org

For this compound, a primary alcohol, the dehydration would be expected to proceed primarily through an E2 mechanism. chemistrysteps.com

Carbocation Rearrangement Phenomena in Related Structures

Carbocation rearrangements are common in reactions involving carbocation intermediates, such as in E1 and Sₙ1 reactions. libretexts.orglibretexts.org These rearrangements, like hydride shifts or alkyl shifts, occur to form a more stable carbocation. ddugu.ac.inscribd.comspcmc.ac.in For instance, a less stable secondary carbocation might rearrange to a more stable tertiary carbocation. libretexts.org

While the primary alcohol of this compound would not typically form a carbocation directly, related structures with secondary or tertiary alcohols readily undergo such rearrangements. For example, the acid-catalyzed dehydration of 3-methyl-2-butanol (B147160) involves the formation of a secondary carbocation that can rearrange via a hydride shift to a more stable tertiary carbocation before elimination occurs. ed.govacs.org This phenomenon highlights the importance of carbocation stability in determining reaction pathways and product distributions. scribd.com

Catalytic Activation and Selectivity in this compound Reactions

Catalysts play a crucial role in controlling the rate and selectivity of reactions involving this compound. Both homogeneous and heterogeneous catalysts are employed to activate specific functional groups and direct the reaction towards a desired product. catalysis.blog

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.com For alcohol reactions, this often involves soluble acids or bases in liquid-phase reactions. catalysis.blog For example, strong acids like sulfuric acid act as homogeneous catalysts in dehydration reactions. chemistrysteps.com Homogeneous catalysts are often highly active and selective but can be difficult to separate from the reaction mixture. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. catalysis.blogsavemyexams.com Metals like palladium, platinum, and rhodium are common heterogeneous catalysts for alcohol oxidation. catalysis.blog Solid acid catalysts, such as zeolites or alumina (B75360) (Al₂O₃), can be used for dehydration reactions. savemyexams.com Heterogeneous catalysts offer the advantage of easier separation and recycling, although they may sometimes exhibit lower activity compared to their homogeneous counterparts. rsc.orgacs.org

The choice between a homogeneous and heterogeneous catalyst depends on the specific transformation desired, with factors like reaction conditions, product separation, and catalyst stability being important considerations. acs.orgub.edu

| Reaction Type | Catalyst Type | Examples | Reference |

|---|---|---|---|

| Dehydration | Homogeneous | Sulfuric acid, Phosphoric acid | chemistrysteps.comlibretexts.org |

| Dehydration | Heterogeneous | Alumina (Al₂O₃) | savemyexams.com |

| Oxidation | Homogeneous | Acidified Potassium Dichromate(VI) | chemguide.co.uk |

| Oxidation | Heterogeneous | Palladium, Platinum, Rhodium | catalysis.blog |

Ligand-Controlled Reactivity and Chemoselectivity

There is currently no available research data specifically detailing the ligand-controlled reactivity and chemoselectivity of this compound.

Advanced Spectroscopic and Analytical Characterization for Research and Stereochemical Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Methoxy-3-methylbutan-1-ol. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete picture of atomic connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. Based on the structure of this compound, the following table outlines the expected chemical shift assignments.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -CH₂OH | ~3.5 - 3.7 | Doublet of doublets (dd) | ~65-70 |

| 2 | -CH(OCH₃)- | ~3.2 - 3.4 | Doublet of doublets (dd) | ~85-90 |

| 3 | -CH(CH₃)₂ | ~1.8 - 2.0 | Multiplet (m) | ~30-35 |

| 4 | -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet (d) | ~18-22 |

| 4' | -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet (d) | ~18-22 |

| Methoxy (B1213986) | -OCH₃ | ~3.3 - 3.4 | Singlet (s) | ~55-60 |

| Hydroxyl | -OH | Variable | Singlet (s, broad) | N/A |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

To confirm the assignments from 1D NMR and elucidate the complete bonding network, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the protons at C1 and C2, and between the protons at C2 and C3. It would also confirm the coupling between the C3 proton and the two methyl groups at C4 and C4'.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the methoxy protons to the carbon at C2, and the hydroxyl proton to the carbon at C1, confirming the placement of these functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY can reveal through-space proximity of protons. This can be particularly useful in determining the relative stereochemistry in diastereomers or the preferred conformation of the molecule.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong |

| Ether | C-O stretch | 1050 - 1150 | Strong |

| Alcohol | C-O stretch | 1000 - 1260 | Strong |

The presence of a broad, strong band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl (-OH) group. The strong absorptions in the fingerprint region (around 1050-1150 cm⁻¹) would confirm the C-O stretching of the ether linkage.

Chromatographic Techniques for Separation, Purity, and Enantiomeric Excess

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its chemical purity, and quantifying the relative amounts of its stereoisomers.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. The compound is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint. For this compound (C₆H₁₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (118.18). nih.gov Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, 31 amu), a hydroxymethyl group (-CH₂OH, 31 amu), or an isopropyl group (-CH(CH₃)₂, 43 amu), providing data to confirm the molecular structure.

High-performance liquid chromatography (HPLC) is used for both purity assessment and the separation of enantiomers.

Purity Analysis: Using a standard reversed-phase (e.g., C18) or normal-phase column, HPLC can separate the target compound from impurities. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Enantiomeric Excess (ee) Determination: Since the carbon at position 2 is a chiral center, this compound exists as a pair of enantiomers ((R)- and (S)-isomers). sigmaaldrich.com To separate and quantify these enantiomers, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) of a sample can be precisely calculated, which is crucial for stereoselective synthesis and research.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers, which is essential for determining the enantiomeric purity of chiral compounds like this compound. This method leverages the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP) to achieve separation. The underlying principle of chiral recognition is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the free energy of these diastereomeric complexes.

The most widely utilized chiral stationary phases in high-performance liquid chromatography (HPLC) and gas chromatography (GC) are based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. These CSPs offer a broad range of applicability for the separation of various classes of chiral compounds, including alcohols. The chiral recognition mechanism of polysaccharide-based CSPs is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves or cavities of the polysaccharide structure.

In the context of assessing the enantiomeric purity of this compound, a typical approach would involve the development of a suitable chromatographic method. This process includes the screening of various chiral columns and mobile phases to identify conditions that provide a baseline separation of the (R)- and (S)-enantiomers.

Illustrative Research Findings for a Structurally Similar Compound

Due to the absence of specific published research on the chiral chromatography of this compound, the following table presents hypothetical, yet representative, data for the chiral separation of a structurally analogous chiral alcohol. This data illustrates the typical parameters and results obtained in such an analysis.

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

The resolution value (Rs) is a critical measure of the separation quality, with a value greater than 1.5 generally indicating baseline separation, which is necessary for accurate quantification of each enantiomer. The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of the enantiomeric excess (ee).

Polarimetry in Chiral Purity Validation

Polarimetry is a classical and indispensable analytical technique for the characterization of chiral substances. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. This phenomenon, known as optical activity, is a characteristic property of enantiomers. Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The enantiomer that rotates the plane to the right (clockwise) is termed dextrorotatory (+), while the one that rotates it to the left (counter-clockwise) is levorotatory (-).

The specific rotation, [α], is a fundamental physical constant for a chiral compound and is defined as the observed rotation of a solution at a specific concentration and path length, under defined conditions of temperature and wavelength. The sodium D-line (589 nm) is commonly used as the light source. The specific rotation is calculated using the Biot equation:

[α] = α / (l * c)

where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For the validation of the chiral purity of this compound, polarimetry serves as a powerful tool. Once the specific rotation of the pure enantiomers has been established, the enantiomeric excess (ee) of a sample can be determined by measuring its observed rotation and comparing it to the specific rotation of the pure enantiomer.

Illustrative Data for Chiral Purity Validation

| Parameter | Value |

|---|---|

| Compound | (R)-2-Methoxy-3-methylbutan-1-ol |

| Specific Rotation [α]D20 | +15.8° (c 1.0, CHCl3) |

| Compound | (S)-2-Methoxy-3-methylbutan-1-ol |

| Specific Rotation [α]D20 | -15.8° (c 1.0, CHCl3) |

| Sample of Unknown Purity | |

| Observed Rotation (α) | +12.5° |

| Enantiomeric Excess (ee) | 79.1% |

The enantiomeric excess is calculated as:

ee (%) = ([α]observed / [α]max) * 100

where [α]max is the specific rotation of the pure enantiomer. This technique provides a bulk measurement of the enantiomeric composition and is often used in conjunction with chiral chromatography for a comprehensive assessment of stereochemical purity.

Computational and Theoretical Chemistry Studies of 2 Methoxy 3 Methylbutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a range of applications. For 2-Methoxy-3-methylbutan-1-ol, DFT calculations, often using functionals like B3LYP or B3PW91 with a basis set such as 6-311+G(d,p), can be employed to optimize the molecule's three-dimensional geometry and predict various properties. epstem.net

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C6H14O2 | Defines the elemental composition of the molecule. uni.lu |

| Molecular Weight | 118.17 g/mol | The mass of one mole of the substance. nih.gov |

| XlogP (predicted) | 0.8 | Indicates the molecule's hydrophobicity; a low value suggests some water solubility. uni.lu |

| Monoisotopic Mass | 118.09938 Da | The exact mass of the molecule with the most abundant isotopes. uni.lu |

| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group can donate a hydrogen bond. |

This table is based on predicted data and general chemical principles.

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unimi.itdergipark.org.tr The energies and spatial distributions of these orbitals provide crucial information about a molecule's ability to donate or accept electrons.

HOMO : The HOMO represents the outermost electrons and indicates the molecule's capacity as an electron donor. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups.

LUMO : The LUMO represents the lowest energy empty orbital and indicates the molecule's capacity as an electron acceptor. Regions with high LUMO density are prone to attack by nucleophiles.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap suggests the molecule is more reactive.

The analysis of these orbitals is essential for predicting how this compound will interact with other chemical species. dergipark.org.trnih.gov

Table 2: Conceptual HOMO-LUMO Analysis for this compound

| Parameter | Description | Predicted Location/Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Localized primarily on the oxygen atoms; indicates sites for electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Distributed across the C-O and C-C antibonding orbitals; indicates sites for nucleophilic attack. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A measure of chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.comdergipark.org.tr |

This table describes the theoretical application of FMO theory to the target compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. It allows chemists to visualize the transformation from reactants to products, including the high-energy transition states that control the reaction's speed.

To understand how this compound participates in a chemical reaction, such as oxidation or substitution, computational methods are used to explore the reaction's potential energy surface. This involves identifying and calculating the energies of all relevant species: reactants, intermediates, products, and, most importantly, transition states. rsc.org

A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" for a given mechanistic step. By characterizing the geometry and energy of the transition state, chemists can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. For example, in the atmospheric oxidation of alcohols, a key step is hydrogen abstraction by a hydroxyl radical. researchgate.net Computational modeling could be used to determine the activation energy for abstraction from each unique carbon position in this compound, thereby predicting the most likely site of initial reaction. Studies on similar branched alcohols have shown that the stability of the resulting radical plays a key role in determining the favored pathway. researchgate.net

Once the activation energies for the elementary steps of a reaction are known, it is possible to predict the reaction's kinetics. researchgate.net Using frameworks like Transition State Theory (TST), the calculated energy barriers can be used to estimate the rate constant (k) for a reaction at a given temperature. researchgate.netggckondagaon.in

The Arrhenius equation, k = A * exp(-Ea/RT), provides the fundamental relationship between the rate constant (k), the pre-exponential factor (A), the activation energy (Ea), and temperature (T). Computational chemistry allows for the calculation of both Ea and, with more advanced methods, the pre-exponential factor, which is related to the entropy of activation. These predicted rate constants are invaluable for building comprehensive kinetic models for complex processes like combustion or atmospheric chemistry. researchgate.netresearchgate.net For example, the kinetics of the reaction of the isomer 3-methoxy-3-methyl-1-butanol with OH radicals have been studied using experimental relative rate methods, providing data that could be used to validate theoretical predictions. chemicalbook.com

Table 3: Factors Influencing Predicted Reaction Rates

| Factor | Description | Role in Computational Prediction |

|---|---|---|

| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate a reaction. | Calculated as the energy difference between the reactants and the transition state. |

| Temperature (T) | A measure of the average kinetic energy of the system. | An input parameter in the Arrhenius or Eyring equations to calculate the rate constant. |

| Pre-exponential Factor (A) | Relates to the frequency of collisions and the proper orientation of molecules. | Can be estimated from the vibrational frequencies of the transition state and reactants. |

This table outlines the key parameters used in the theoretical prediction of reaction kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from rotations around its various carbon-carbon and carbon-oxygen single bonds, means it can adopt numerous spatial arrangements, or conformations.

Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers to rotation between them. researchgate.net Quantum chemical calculations can be used to construct a potential energy profile by systematically rotating specific dihedral angles within the molecule and calculating the energy at each point. This helps to understand which shapes the molecule is most likely to adopt. Microwave spectroscopy studies combined with quantum chemistry have successfully identified stable conformers for other branched molecules, such as 3-methylbutan-2-one. researchgate.net

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms in the molecule over time by solving Newton's equations of motion. This approach provides insight into the molecule's flexibility, its vibrational motions, and how it interacts with its environment, such as solvent molecules. For a molecule like this compound, MD simulations could be used to study its hydrogen bonding behavior in water or its properties as a solvent. mdpi.com

Structure-Reactivity Relationship Elucidation from Theoretical Data

Theoretical data derived from computational models are pivotal in demystifying the structure-reactivity relationship of this compound. By calculating various molecular descriptors, a quantitative and qualitative understanding of its reactivity can be achieved. Methodologies such as Density Functional Theory (DFT) are commonly employed to predict the outcomes of chemical reactions and to rationalize the influence of the molecule's structural features—namely the hydroxyl, methoxy, and isopropyl groups—on its reactivity.

Key aspects of the structure-reactivity relationship that can be elucidated from theoretical data include the identification of reactive sites and the prediction of reaction energetics. For instance, the distribution of electron density across the molecule, often visualized through molecular electrostatic potential (MEP) maps, can highlight regions susceptible to electrophilic or nucleophilic attack.

Reactive Site Identification:

Computational analyses can pinpoint the most likely centers of reactivity within the this compound molecule. The oxygen atoms of the hydroxyl and methoxy groups, with their lone pairs of electrons, are expected to be nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group is electrophilic and can participate in hydrogen bonding or be abstracted in certain reactions. The carbon atoms bonded to these oxygen atoms also exhibit electrophilic character.

Frontier Molecular Orbitals and Reactivity Indices:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A lower HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the oxygen atoms, indicating their propensity to act as electron donors. The LUMO, on the other hand, would likely be distributed around the more electrophilic parts of the molecule.

Global reactivity descriptors, calculated from the energies of the frontier orbitals, provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Calculated)

| Descriptor | Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 11.0 eV | A large gap suggests high kinetic stability. |

| Ionization Potential | 9.5 eV | Energy required to remove an electron. |

| Electron Affinity | -1.5 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.0 eV | A measure of the molecule's ability to attract electrons. |

| Hardness (η) | 5.5 eV | Resistance to change in electron distribution; a higher value indicates lower reactivity. |

| Softness (S) | 0.18 eV⁻¹ | The reciprocal of hardness; a higher value indicates higher reactivity. |

| Electrophilicity Index (ω) | 1.45 eV | A measure of the molecule's electrophilic character. |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations (e.g., using DFT methods).

Reaction Energetics and Mechanistic Insights:

Theoretical calculations are invaluable for studying the potential energy surfaces of reactions involving this compound. For example, in an oxidation reaction, the energy barrier for the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group can be calculated to predict the reaction rate. Similarly, the thermodynamics of ether cleavage or substitution reactions can be assessed by calculating the energies of reactants, transition states, and products.

By mapping out the reaction pathways, computational studies can distinguish between competing mechanisms and identify the most favorable route. This provides a detailed, step-by-step picture of how the structure of this compound influences its transformation into different chemical products.

2 Methoxy 3 Methylbutan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Synthesis of Optically Active Compounds

The unique structural features of 2-methoxy-3-methylbutan-1-ol make it an ideal starting material for the synthesis of a wide range of optically active compounds. Its stereogenic centers provide a foundation for controlling the three-dimensional arrangement of atoms in the target molecule, a critical aspect in the synthesis of biologically active compounds.

Construction of Complex Molecular Architectures

The strategic use of this compound has been demonstrated in the assembly of intricate molecular frameworks. For instance, its derivatives have been employed in the synthesis of key intermediates for natural products. In one example, a derivative, (2R,3S)-3-(methoxymethoxy)-2-methylbutan-1-ol, was synthesized as part of a scalable and efficient total synthesis of (+)-mupirocin H. researchgate.net This highlights the compound's utility in building complex structures with high stereocontrol.

Another notable application is in the synthesis of herboxidiene (B116076) methyl ester, a polyketide with both herbicidal and anti-tumor activity. clockss.org The synthesis utilized a derivative of this compound to construct a key fragment of the final molecule. clockss.org The specific stereochemistry of the building block was crucial for establishing the correct stereochemistry in the final natural product. clockss.org

Total Synthesis of Natural Products and Analogues

The total synthesis of natural products, often characterized by their complex structures and specific stereochemistry, represents a significant challenge in organic chemistry. sci-hub.se this compound and its derivatives have proven to be instrumental in this area.

One prominent example is the total synthesis of (+)-mupirocin H, where a derivative of this compound served as a key chiral precursor. researchgate.net The synthesis was designed to be scalable, allowing for the production of significant quantities of the natural product and its analogues. researchgate.net

Derivatization Strategies for Enhanced Synthetic Utility

To expand the synthetic potential of this compound, various derivatization strategies have been developed. These strategies focus on modifying the existing functional groups to create new reactive handles, enabling a broader range of chemical transformations.

Functional Group Interconversions for Scaffold Diversification

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.edu In the context of this compound, the primary alcohol can be readily converted into other functionalities. For example, oxidation of the primary alcohol can yield the corresponding aldehyde, a versatile intermediate for carbon-carbon bond formation. clockss.org This aldehyde can then be reacted with various nucleophiles to introduce new structural motifs and diversify the molecular scaffold. clockss.org

Furthermore, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, nitriles, and halides, further expanding the synthetic possibilities. vanderbilt.edu

Formation of Key Stereodefined Intermediates

A critical aspect of utilizing this compound is the ability to generate key intermediates with well-defined stereochemistry. The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions, ensuring the formation of the desired stereoisomer.

For example, in the synthesis of herboxidiene methyl ester, the aldehyde derived from a this compound derivative underwent a chelation-controlled addition reaction. clockss.org This reaction proceeded with high diastereoselectivity, leading to the formation of a key allylic alcohol intermediate with the correct stereochemistry. clockss.org This stereocontrol is essential for the successful synthesis of the final complex natural product. clockss.org

Role in the Preparation of Pharmaceutical Precursors and Ligands

The chiral nature of this compound and its derivatives makes them valuable in the synthesis of pharmaceutical precursors and chiral ligands. Many modern drugs are chiral molecules, and their biological activity is often dependent on a specific stereoisomer.

For instance, chiral primary alcohols, which can be derived from precursors like this compound, are important intermediates in the synthesis of various pharmaceuticals. sigmaaldrich.com An example is the synthesis of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid, a building block for the pyrethroid pesticide (S,S)-fenvalerate, which can be derived from the corresponding chiral alcohol. sigmaaldrich.com Similarly, (S)-2-(4-methoxyphenyl)-3-methylbutan-1-ol is a key intermediate in the preparation of BAY X 1005, a leukotriene receptor antagonist. sigmaaldrich.com

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, and chiral building blocks like this compound play a crucial role in achieving this goal.

Q & A

Q. What strategies mitigate sample degradation during long-term storage?

- Answer :

- Store under argon at -20°C in amber vials. Add stabilizers (0.1% BHT) to prevent autoxidation. Monitor purity via quarterly HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.